Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate
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Overview
Description
Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate is a heterocyclic compound that contains a pyrimidine ring substituted with a methyl group, a prop-2-yn-1-ylamino group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Prop-2-yn-1-ylamino Group: This step involves the alkylation of the pyrimidine ring with propargyl bromide in the presence of a base such as sodium hydroxide under phase-transfer catalysis.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-yn-1-ylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole: A compound with similar structural features but different biological activity.
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Another compound with a prop-2-yn-1-yl group but different functional groups and applications.
Uniqueness
Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Biological Activity
Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, featuring a pyrimidine ring substituted with a methyl group, a prop-2-yn-1-yl group, and a carboxylic acid group, contributes to its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications and mechanisms of action.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₁N₃O₂ |
Molecular Weight | 205.21 g/mol |
CAS Number | 1701927-07-2 |
Research indicates that this compound exhibits neuroprotective and anti-neuroinflammatory properties. These activities are attributed to its ability to modulate specific signaling pathways and inhibit enzymes involved in inflammation and neuronal damage. The compound's interactions with biological targets suggest its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, blocking their activity and thus modulating pathways associated with inflammation.
- Neuroprotection : It may protect neuronal cells from damage caused by oxidative stress and inflammatory responses.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
Neuroprotective Effects
A study demonstrated that this compound significantly reduced neuronal cell death in models of neurodegeneration. The mechanism was linked to the inhibition of pro-inflammatory cytokines, which are often elevated in neurodegenerative conditions .
Anti-inflammatory Properties
In vitro assays revealed that the compound effectively reduced the release of tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
Compound Name | Molecular Formula | Molecular Weight |
---|---|---|
4-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyrimidine | C₉H₉N₃O₂ | 191.19 g/mol |
Methyl 4-[but-(3)-yn-(2)-ylamino]pyrimidine | C₉H₉N₃O₂ | 205.21 g/mol |
The presence of both a methyl group and a propynyl group in Methyl 2-methyl-4-[methyl(prop-2-yn-1-yloxy)amino]pyrimidine enhances its biological activity compared to other similar compounds, suggesting unique pharmacological properties beneficial for medicinal applications .
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a recent study involving animal models of Alzheimer's disease, administration of Methyl 2-methyl-4-[methyl(prop-2-yn-1-yloxy)amino]pyrimidine resulted in improved cognitive function and reduced amyloid-beta plaque formation. The study highlighted the compound's potential as a therapeutic agent for slowing the progression of Alzheimer's disease .
Case Study 2: Inhibition of Inflammatory Responses
Another study focused on the anti-inflammatory effects of this compound in rheumatoid arthritis models. Results indicated that treatment led to significant reductions in joint inflammation and pain, supporting its use as an adjunct therapy for inflammatory disorders .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 2-methyl-4-(prop-2-ynylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-4-5-11-9-8(10(14)15-3)6-12-7(2)13-9/h1,6H,5H2,2-3H3,(H,11,12,13) |
InChI Key |
FNUYCLXJKRRUSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)NCC#C)C(=O)OC |
Origin of Product |
United States |
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